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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, efficacy, and experimental
protocols utilized in the Phase 2b clinical trials of icosabutate, a novel, orally administered,
structurally engineered, liver-targeted eicosapentaenoic acid derivative. The information is
primarily derived from the ICONA (ICOsabutate in NASH) study, a significant Phase 2b trial
investigating the compound's effect on non-alcoholic steatohepatitis (NASH).

Icosabutate: Mechanism of Action

Icosabutate is a dual agonist of free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). These
receptors are involved in regulating glucose metabolism and inflammation. By targeting these
pathways, icosabutate aims to reduce liver inflammation and fibrosis, key hallmarks of NASH.
Its structural modifications are designed to enhance its hepatic concentration and optimize its
therapeutic effects.[1][2]

Phase 2b ICONA Clinical Trial Overview

The ICONA study was a 52-week, multicenter, randomized, double-blind, placebo-controlled
Phase 2b trial. The study enrolled patients with biopsy-confirmed NASH and liver fibrosis
stages F1-F3.[3][4][5] Participants were randomized to one of three treatment arms:

e Placebo once daily
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» Icosabutate 300 mg once daily
e Icosabutate 600 mg once daily

The primary endpoint of the study was the resolution of NASH without worsening of liver
fibrosis.

Quantitative Data Summary

The following tables summarize the key efficacy data from the ICONA Phase 2b clinical trial,
comparing the 300 mg and 600 mg doses of icosabutate with placebo.

Table 1: Histological Outcomes (52 Weeks)

Outcome Placebo Icosabutate 300 mg Icosabutate 600 mg

NASH Resolution

25.8% (p=0.03 vs
without Worsening of 11.9% - b

lacebo
Fibrosis P )
>1-Stage Fibrosis
Improvement without 30.8% (p=0.036 vs 28.3% (p=0.065 vs
Worsening of NASH 13% (F2/F3 patients) placebo in F2/F3 placebo in F2/F3
(Conventional patients) patients)
Histology)
>1-Stage Fibrosis
Improvement (Al- 49.2% (p=0.02 vs
_ o 25.7% -
assisted Digital placebo)
Pathology - gFibrosis)
>1-Stage Fibrosis
Improvement in Type
, , _ 28.6% (p=0.003 vs 21.2% (p=0.013 vs
2 Diabetic Patients 0%
) placebo) placebo)
(Conventional
Histology)

Data compiled from multiple sources.
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Table 2: Biomarker Changes from Baseline (52 Weeks)

Biomarker Placebo Icosabutate 300 mg Icosabutate 600 mg
Alanine )
] Meaningful Dose-dependent, Dose-dependent,
Aminotransferase _ o _ o _
Reductions significant reductions significant reductions
(ALT)
Aspartate _
) Meaningful Dose-dependent, Dose-dependent,
Aminotransferase _ o _ o _
Reductions significant reductions significant reductions
(AST)
High-sensitivity C- )
_ , Meaningful Dose-dependent, Dose-dependent,
reactive Protein . o _ o _
Reductions significant reductions significant reductions
(hsCRP)
Meaningful Dose-dependent, Dose-dependent,
PRO-C3 _ o _ o _
Reductions significant reductions significant reductions
Enhanced Liver Meaningful Dose-dependent, Dose-dependent,
Fibrosis (ELF) Score Reductions significant reductions significant reductions

HbAlc in Type 2
Diabetic Patients
(Baseline 26.5%)

Placebo-corrected

~1% decrease

Placebo-corrected

~1% decrease

Qualitative summary based on reported dose-dependent and significant improvements.

Experimental Protocols

This section details the methodologies for the key experiments cited in the ICONA trial.

Liver Biopsy and Histological Assessment

Objective: To obtain liver tissue for histological evaluation of NASH and fibrosis.

Protocol:

o Patient Preparation: Patients are typically asked to fast for a certain period before the

procedure. Coagulation status is assessed to minimize bleeding risk.
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Biopsy Procedure: A percutaneous liver biopsy is the most common method. Under local
anesthesia and often with ultrasound guidance, a specialized needle is inserted through the
skin into the liver to obtain a tissue sample. The goal is to obtain a core of tissue of adequate
length (e.g., at least 25 mm) for accurate assessment.

Sample Handling and Processing: The liver tissue is immediately fixed in formalin and
embedded in paraffin. Thin sections are then cut and mounted on microscope slides.

Staining: Standard staining procedures for liver histology include Hematoxylin and Eosin
(H&E) for general morphology and Masson's trichrome stain to visualize collagen and assess
fibrosis.

Histological Scoring: The NASH Clinical Research Network (CRN) scoring system is widely
used to semi-quantitatively assess the histological features of NASH.

o NAFLD Activity Score (NAS): This is a composite score of steatosis, lobular inflammation,
and hepatocyte ballooning, ranging from O to 8.

» Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
» Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.

» Hepatocyte Ballooning (0-2): Based on the presence and extent of swollen, damaged
hepatocytes.

o Fibrosis Staging (0-4): Describes the location and extent of fibrosis, from none (Stage 0) to
cirrhosis (Stage 4).

PRO-C3 Biomarker Assay

Objective: To measure the serum levels of PRO-C3, a marker of type Il collagen formation, as
an indicator of active fibrogenesis.

Protocol (Based on a standard competitive ELISA):

e Principle: A competitive enzyme-linked immunosorbent assay (ELISA) where PRO-C3 in the
sample competes with a biotinylated PRO-C3 peptide for binding to a monoclonal antibody
coated on a microplate.
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e Sample Type: Serum.
o Assay Procedure:
o A 96-well streptavidin-coated plate is coated with a biotinylated PRO-C3 peptide.

o Standards and patient serum samples are added to the wells, followed by the addition of a
horseradish peroxidase (HRP)-conjugated anti-PRO-C3 antibody.

o The plate is incubated to allow for competitive binding.
o The plate is washed to remove unbound reagents.
o A substrate solution is added, which reacts with the HRP to produce a colorimetric signal.

o The reaction is stopped, and the absorbance is read on a microplate reader. The intensity
of the color is inversely proportional to the concentration of PRO-C3 in the sample.

o A standard curve is generated to calculate the concentration of PRO-C3 in the patient
samples.

Enhanced Liver Fibrosis (ELF) Score

Objective: To calculate a composite score based on three serum markers of extracellular matrix
turnover to assess the severity of liver fibrosis.

Protocol (Using the Siemens ADVIA Centaur System):

e Principle: The ELF score is a mathematical algorithm that combines the serum
concentrations of three markers:

o Hyaluronic Acid (HA)
o Amino-terminal propeptide of type Il procollagen (PIIINP)
o Tissue inhibitor of metalloproteinase 1 (TIMP-1)

e Sample Type: Serum.
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e Assay Procedure:

o The individual concentrations of HA, PIIINP, and TIMP-1 are measured using specific
immunoassays on an automated platform like the Siemens ADVIA Centaur.

o The ELF score is then calculated using the following algorithm:
» ELF Score =2.278 + 0.851 x In(HA) + 0.751 x In(PIlIINP) + 0.394 x In(TIMP-1)

o The concentrations of the individual markers are in ng/mL.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Icosabutate in Phase 2b Clinical Trials: Application
Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608055#icosabutate-dosage-in-phase-2b-clinical-
trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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